1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile
Overview
Description
1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a hydroxymethyl group (-CH2OH) and a cyano group (-CN) attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of hydrazones with nitriles in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents are used under various conditions, often involving solvents like dichloromethane or toluene.
Major Products Formed:
Oxidation: Formation of pyrazole-3-carboxylic acid or pyrazole-3-carbaldehyde.
Reduction: Formation of 1-(hydroxymethyl)-1H-pyrazole-3-amine.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The hydroxymethyl group can enhance its binding affinity to these targets, while the cyano group can participate in hydrogen bonding and other interactions. The exact pathways involved are subject to ongoing research and may vary depending on the specific context.
Comparison with Similar Compounds
5-(Hydroxymethyl)furfural: An organic compound with a hydroxymethyl group attached to a furan ring.
1-(Hydroxymethyl)-1H-pyrazole-3-carboxylic acid: A derivative of the title compound with a carboxylic acid group instead of a cyano group. It has similar chemical properties but different reactivity and applications.
Uniqueness: 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile is unique due to the combination of the hydroxymethyl and cyano groups on the pyrazole ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
1-(hydroxymethyl)pyrazole-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-3-5-1-2-8(4-9)7-5/h1-2,9H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUQAFDLTAANDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C#N)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631010 | |
Record name | 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860807-23-4 | |
Record name | 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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